Erythromycin-d6: A Technical Guide for Researchers
Erythromycin-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and synthesis of Erythromycin-d6, a deuterated analog of the macrolide antibiotic Erythromycin. This document is intended to serve as a comprehensive resource, offering detailed data, experimental protocols, and visual representations of key processes to support research and development efforts.
Chemical Properties of Erythromycin-d6
Erythromycin-d6 is a stable, isotopically labeled form of Erythromycin, where six hydrogen atoms have been replaced by deuterium. This labeling is typically on the N,N-dimethylamino group of the desosamine sugar moiety, resulting in N,N-di(trideuteromethyl)erythromycin. This isotopic substitution makes it a valuable tool in pharmacokinetic studies, as a tracer, or as an internal standard for quantitative analysis by mass spectrometry (NMR, GC-MS, or LC-MS)[1].
General Properties
| Property | Value | Reference |
| Chemical Name | (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-(((2S,3R,4S,6R)-4-(bis(methyl-d3)amino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione | [2] |
| Synonyms | E-Base-d6, E-Mycin-d6, Erytromycin A-d6, Aknemycin-d6, N,N-di(methyl-d3)erythromycin | |
| CAS Number | 959119-25-6 | |
| Molecular Formula | C₃₇H₆₁D₆NO₁₃ | [2] |
| Molecular Weight | 739.96 g/mol |
Physical Properties
Quantitative physical property data for Erythromycin-d6 is limited. The data presented below is a combination of available information for the deuterated compound and its non-deuterated parent, Erythromycin, which is expected to have very similar physical properties.
| Property | Value | Notes |
| Appearance | White to off-white solid | |
| Melting Point | >135°C (with decomposition) | For Erythromycin-d6. The parent compound, Erythromycin, has a melting point of 135-140°C and a second melting point of 190-193°C after resolidification. |
| Solubility | Erythromycin-d6: Slightly soluble in Chloroform, DMSO, Ethanol, and Methanol.Erythromycin (parent): - Water: ~2 mg/mL[3]- Ethanol: ~30 mg/mL[4]- DMSO: ~15 mg/mL[4]- DMF: ~15 mg/mL[4]- Freely soluble in acetone and ethyl acetate. | Quantitative data for Erythromycin-d6 is not readily available. The solubility of the parent compound provides a good estimate. For aqueous solutions, it is recommended to first dissolve in a minimal amount of ethanol before diluting with an aqueous buffer[4]. |
| Storage Temperature | -20°C |
Synthesis of Erythromycin-d6
A specific, detailed experimental protocol for the synthesis of Erythromycin-d6 is not widely published. However, a plausible and efficient method can be adapted from modern deuteration techniques applied to complex molecules, such as photoredox-catalyzed hydrogen isotope exchange (HIE). This method has been successfully used for the deuteration of other macrolide antibiotics like azithromycin and clarithromycin[5].
The synthesis of Erythromycin-d6, or N,N-di(methyl-d3)erythromycin, would involve the selective deuteration of the two methyl groups on the tertiary amine of the desosamine sugar of Erythromycin.
Proposed Synthetic Workflow
The following diagram illustrates a proposed workflow for the synthesis of Erythromycin-d6 based on a photoredox-catalyzed deuteration protocol.
Caption: Proposed synthesis workflow for Erythromycin-d6.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from a general method for photoredox-catalyzed deuteration of pharmaceuticals[5]. Optimization of specific reagents, concentrations, and reaction times would be necessary for Erythromycin.
Materials:
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Erythromycin
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Deuterium oxide (D₂O, 99.9 atom % D)
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Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic photocatalyst)
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Thiol catalyst (e.g., a commercially available thiol)
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Inorganic base (e.g., K₂HPO₄)
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Degassed organic solvent (e.g., acetonitrile or DMF)
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Quenching solution (e.g., saturated aqueous NaHCO₃)
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Extraction solvent (e.g., ethyl acetate)
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Drying agent (e.g., Na₂SO₄ or MgSO₄)
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Silica gel for column chromatography
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Mobile phase for chromatography (e.g., a gradient of methanol in dichloromethane)
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Visible light source (e.g., blue LED lamp)
Procedure:
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Reaction Setup: In a reaction vessel, combine Erythromycin, the photocatalyst, the thiol catalyst, and the inorganic base.
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Solvent Addition: Add a mixture of the organic solvent and deuterium oxide. The vessel should be sealed to prevent the exchange of deuterium with atmospheric moisture.
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Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
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Irradiation: Place the reaction vessel in proximity to the visible light source and begin irradiation with vigorous stirring. The reaction temperature should be maintained, typically at room temperature.
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Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by LC-MS to determine the extent of deuterium incorporation.
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Work-up: Once the desired level of deuteration is achieved, quench the reaction by adding the quenching solution.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with the extraction solvent. Repeat the extraction process multiple times to ensure complete recovery.
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Drying and Concentration: Combine the organic layers, dry over the drying agent, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography using an appropriate mobile phase to isolate the pure Erythromycin-d6.
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Characterization: Confirm the structure and deuterium incorporation of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Mechanism of Action
Erythromycin-d6 is expected to have the same mechanism of action as its non-deuterated counterpart. Erythromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit[1]. This binding interferes with the translocation step of protein synthesis, preventing the growing polypeptide chain from moving from the A-site to the P-site of the ribosome, ultimately halting protein production and leading to a bacteriostatic effect.
The following diagram illustrates the mechanism of action of Erythromycin.
Caption: Inhibition of bacterial protein synthesis by Erythromycin.
Conclusion
Erythromycin-d6 is an important tool for researchers in drug development and related scientific fields. While detailed information on its physical properties and a specific, published synthesis protocol are not abundant, this guide provides a comprehensive overview based on available data and analogous chemical methodologies. The proposed photoredox-catalyzed deuteration offers a modern and efficient route to its synthesis. The information compiled herein should serve as a valuable resource for the scientific community, facilitating further research and application of this isotopically labeled compound.
